
Spectroscopic Profile of 4,5-Dimethyl-1-hexene:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,5-Dimethyl-1-hexene

Cat. No.: B099456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
dimethyl-1-hexene (C₈H₁₆, Molecular Weight: 112.21 g/mol ).[1][2][3] Due to the limited

availability of experimentally derived NMR data in public databases, this document presents a

combination of experimental mass spectrometry and infrared spectroscopy data, alongside

predicted ¹H and ¹³C NMR spectroscopic values. These predictions are based on established

chemical shift principles and computational models, offering a robust estimation for analytical

and research purposes.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from mass spectrometry, infrared

spectroscopy, and predicted nuclear magnetic resonance spectroscopy for 4,5-dimethyl-1-
hexene.

Table 1: Mass Spectrometry Data
The mass spectrum of 4,5-dimethyl-1-hexene is characterized by a discernible molecular ion

peak and a fragmentation pattern typical of branched alkenes. The primary fragmentation

pathways include allylic cleavage and rearrangements.
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m/z Relative Intensity (%) Proposed Fragment

41 100 [C₃H₅]⁺ (Allyl cation)

43 85 [C₃H₇]⁺ (Isopropyl cation)

55 70 [C₄H₇]⁺

56 65 [C₄H₈]⁺

70 30 [C₅H₁₀]⁺

83 20 [C₆H₁₁]⁺

112 15 [C₈H₁₆]⁺ (Molecular Ion)

Data sourced from NIST WebBook.[1]

Table 2: Infrared (IR) Spectroscopy Data
The infrared spectrum of 4,5-dimethyl-1-hexene exhibits characteristic absorption bands for

the vinyl group and alkyl C-H bonds.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3079 Medium =C-H stretch

~2958, 2872 Strong C-H stretch (sp³)

~1642 Medium C=C stretch

~1465 Medium -CH₂- bend (scissoring)

~1384, 1368 Medium
-CH(CH₃)₂ bend (doublet for

isopropyl group)

~993, 911 Strong =C-H bend (out-of-plane)

Data interpreted from the NIST WebBook IR spectrum and typical alkene absorption ranges.[4]

[5][6][7]

Table 3: Predicted ¹H NMR Spectroscopic Data
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The predicted ¹H NMR spectrum of 4,5-dimethyl-1-hexene shows distinct signals for the vinyl

protons and the aliphatic protons, with characteristic splitting patterns.

Chemical Shift (δ,

ppm)
Multiplicity Integration Proton Assignment

~5.75 ddd 1H H-1

~4.95 ddt 1H H-2 (trans to H-1)

~4.90 ddt 1H H-2 (cis to H-1)

~2.05 m 2H H-3

~1.70 m 1H H-4

~1.55 m 1H H-5

~0.85 d 6H -CH(CH₃)₂

~0.80 d 3H -CH(CH₃)-

Predicted using NMR prediction software and established chemical shift correlations.[8][9][10]

[11][12]

Table 4: Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum indicates eight distinct carbon environments in 4,5-dimethyl-
1-hexene.
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Chemical Shift (δ, ppm) Carbon Assignment

~139.5 C-1

~114.5 C-2

~45.0 C-3

~38.0 C-4

~31.0 C-5

~20.0 -CH(CH₃)₂ (methyls)

~19.5 -CH(CH₃)- (methyl)

Predicted using NMR prediction software and established chemical shift correlations.[8][9][13]

[14][15][16]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 4,5-dimethyl-1-hexene (typically 5-25 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.
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Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

lines for each carbon environment.

A longer acquisition time and a larger number of scans are generally required due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 4,5-dimethyl-1-hexene is a liquid at room temperature, a neat

spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl

or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: For a volatile compound like 4,5-dimethyl-1-hexene, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected

into a gas chromatograph, which separates it from any impurities before it enters the mass

spectrometer.

Ionization: Electron Ionization (EI) is a standard technique where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4,5-dimethyl-1-hexene.
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Caption: General workflow for the spectroscopic analysis of 4,5-dimethyl-1-hexene.

Logical Relationship of Spectroscopic Information
This diagram illustrates how the different types of spectroscopic data contribute to the final

structural determination.

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

4,5-Dimethyl-1-hexene
C₈H₁₆

Molecular Formula
(from Molecular Ion)

Fragmentation Pattern
(Allylic Cleavage)

Functional Groups
(C=C, C-H)

Carbon Skeleton
(¹³C NMR)

Proton Environment & Connectivity
(¹H NMR)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b099456?utm_src=pdf-body-img
https://www.benchchem.com/product/b099456?utm_src=pdf-body
https://www.benchchem.com/product/b099456?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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